6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
The synthesis of 6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the hydrolysis of protecting groups with either trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH) to yield 2-substituted 5-aminopyridine-4-carboxylic acids. These intermediates are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or formamidine acetate .
Chemical Reactions Analysis
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and the formation of new products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include thionyl chloride, formamide, and formamidine acetate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor. .
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 activity, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits kinase inhibitory activity and is used in similar therapeutic applications.
Pyrimido[4,5-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against certain cancer cell lines, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H6ClN3O |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3,7H,1H3 |
InChI Key |
CCNNDJSXSQNFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC(N=CC2=N1)Cl |
Origin of Product |
United States |
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